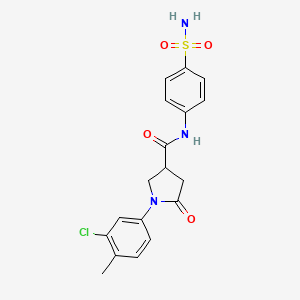![molecular formula C21H21ClN2O2 B14959280 1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B14959280.png)
1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole is a complex organic compound that features a combination of indole and piperidine moieties
准备方法
The synthesis of 1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the 4-chlorobenzoyl group: This step involves the acylation of the piperidine ring with 4-chlorobenzoyl chloride under basic conditions.
Formation of the indole moiety: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling of the indole and piperidine moieties: The final step involves coupling the indole and piperidine moieties through a carbonyl linkage, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carbonyl linkage and formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as dichloromethane and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a lead compound in drug discovery programs, particularly for its potential to modulate biological targets such as enzymes and receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
1-(4-chlorobenzoyl)piperidine-4-carboxylic acid: This compound shares the piperidine and chlorobenzoyl moieties but lacks the indole ring, resulting in different chemical and biological properties.
1-(4-chlorobenzoyl)piperidine-4-carboxylic acid hydrazide:
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have different substituents and structural features, leading to variations in their biological activities and uses.
The uniqueness of this compound lies in its combination of indole and piperidine moieties, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
属性
分子式 |
C21H21ClN2O2 |
|---|---|
分子量 |
368.9 g/mol |
IUPAC 名称 |
[1-(4-chlorobenzoyl)piperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C21H21ClN2O2/c22-18-7-5-16(6-8-18)20(25)23-12-9-17(10-13-23)21(26)24-14-11-15-3-1-2-4-19(15)24/h1-8,17H,9-14H2 |
InChI 键 |
ZBWHCJALHGVKOZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-butyl-5-oxo-N-(4-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide](/img/structure/B14959198.png)
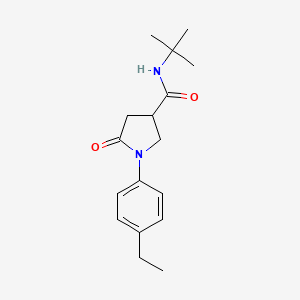
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B14959222.png)
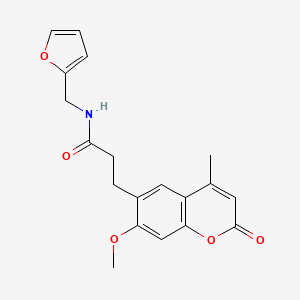
![N-cyclohexyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14959231.png)
![N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14959245.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B14959251.png)
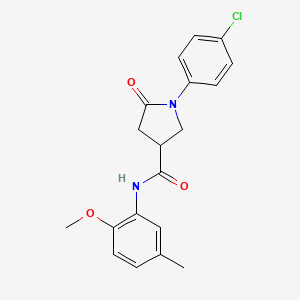
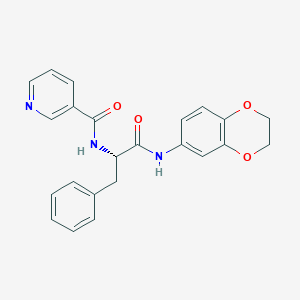
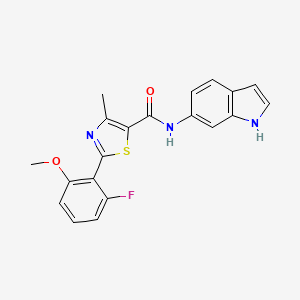
![7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B14959282.png)
![1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959287.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B14959292.png)
